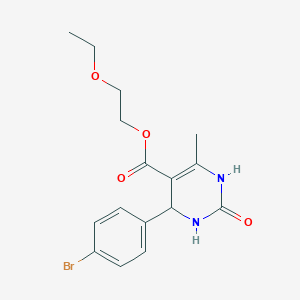![molecular formula C23H18I2N4O3 B11108278 2-{2-[(2Z)-2-(4-iodobenzylidene)hydrazinyl]-2-oxoethoxy}-N'-[(E)-(4-iodophenyl)methylidene]benzohydrazide](/img/structure/B11108278.png)
2-{2-[(2Z)-2-(4-iodobenzylidene)hydrazinyl]-2-oxoethoxy}-N'-[(E)-(4-iodophenyl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(4-IODOPHENYL)METHYLIDENE]-2-({N’-[(Z)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHOXY)BENZOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in the field of inorganic and bioinorganic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-IODOPHENYL)METHYLIDENE]-2-({N’-[(Z)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHOXY)BENZOHYDRAZIDE typically involves the condensation reaction between 4-iodobenzaldehyde and 2-({N’-[(Z)-(4-iodophenyl)methylidene]hydrazinecarbonyl}methoxy)benzohydrazide in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-IODOPHENYL)METHYLIDENE]-2-({N’-[(Z)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHOXY)BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
N’-[(E)-(4-IODOPHENYL)METHYLIDENE]-2-({N’-[(Z)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHOXY)BENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-IODOPHENYL)METHYLIDENE]-2-({N’-[(Z)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHOXY)BENZOHYDRAZIDE involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets, such as enzymes or receptors, leading to inhibition or modulation of their activity. The compound’s structure allows it to participate in hydrogen bonding and van der Waals interactions, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-iodo-4-methoxy-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide
- N-(3-iodo-4-methylphenyl)-N-[(E)-(4-methoxy-1-naphthyl)methylidene]amine
- N-[(E)-(4-NITROPHENYL)METHYLIDENE]-N-[4-(4-{[(E)-(4-NITROPHENYL)METHYLIDENE]AMINO}BENZYL)PHENYL]AMINE
Uniqueness
N’-[(E)-(4-IODOPHENYL)METHYLIDENE]-2-({N’-[(Z)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHOXY)BENZOHYDRAZIDE is unique due to its dual iodine substitution, which enhances its reactivity and potential for forming stable complexes. This dual substitution also contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H18I2N4O3 |
|---|---|
Molecular Weight |
652.2 g/mol |
IUPAC Name |
N-[(E)-(4-iodophenyl)methylideneamino]-2-[2-[(2Z)-2-[(4-iodophenyl)methylidene]hydrazinyl]-2-oxoethoxy]benzamide |
InChI |
InChI=1S/C23H18I2N4O3/c24-18-9-5-16(6-10-18)13-26-28-22(30)15-32-21-4-2-1-3-20(21)23(31)29-27-14-17-7-11-19(25)12-8-17/h1-14H,15H2,(H,28,30)(H,29,31)/b26-13-,27-14+ |
InChI Key |
KQOCEZMHZDBSJX-VVCLLGATSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)I)OCC(=O)N/N=C\C3=CC=C(C=C3)I |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)I)OCC(=O)NN=CC3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-Dimethoxyphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11108196.png)
![N-(4-Fluorophenyl)-4-methyl-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11108203.png)
![2-(2-Hydroxy-3-methoxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11108209.png)
![ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-({[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-4H-pyran-3-carboxylate](/img/structure/B11108210.png)
![N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}naphthalene-1-carboxamide](/img/structure/B11108213.png)
![2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B11108229.png)
![4-fluoro-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline](/img/structure/B11108233.png)
![N'-[(E)-{2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)phenyl}methylidene]pyridine-3-carbohydrazide](/img/structure/B11108240.png)
![3-nitro-N'-[(E)-{5-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide](/img/structure/B11108243.png)
![Benzamide, N-[3-(2-hydroxybenzylidenhydrazino)-3-oxopropyl]-](/img/structure/B11108246.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11108247.png)
![3,5-dibromo-N-[4-(5,7-dibromo-6-{[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)carbonyl]amino}-1H-benzimidazol-2-yl)phenyl]-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzamide](/img/structure/B11108260.png)

![N-{2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzamide (non-preferred name)](/img/structure/B11108274.png)
